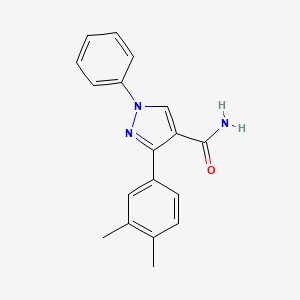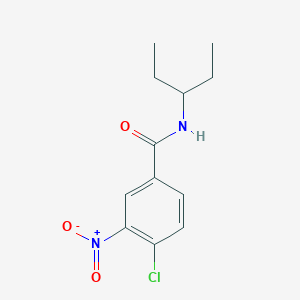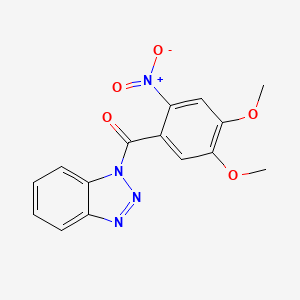![molecular formula C17H20N2O4S B5754125 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of T-cell activation, and modulation of cytokine production. These effects are mediated by the inhibition of various kinases, including BTK, ITK, and JAK3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of kinases in various diseases. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide. These include the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the identification of biomarkers that can predict patient response to treatment.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several kinases, including BTK, ITK, and JAK3, which play a crucial role in the pathogenesis of these diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The detailed synthesis method of this compound has been described in several scientific publications.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVTQADRAZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)


![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)


![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
